molecular formula C11H21NO3 B2658483 Tert-butyl 5,5-dimethylmorpholine-3-carboxylate CAS No. 2248258-84-4

Tert-butyl 5,5-dimethylmorpholine-3-carboxylate

Cat. No.: B2658483
CAS No.: 2248258-84-4
M. Wt: 215.293
InChI Key: NNZQYBRNGRTCSK-UHFFFAOYSA-N
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Description

Tert-butyl 5,5-dimethylmorpholine-3-carboxylate is an organic compound with the molecular formula C11H21NO3 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a tert-butyl group and two methyl groups attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5,5-dimethylmorpholine-3-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the carboxylate ester. The reaction can be summarized as follows:

    Starting Materials: Morpholine derivative, tert-butyl chloroformate, base (e.g., triethylamine).

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

    Procedure: The morpholine derivative is dissolved in the solvent, and the base is added to the solution. Tert-butyl chloroformate is then added dropwise to the reaction mixture while maintaining stirring. The reaction is allowed to proceed for several hours, after which the product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5,5-dimethylmorpholine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylate ester to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles (e.g., alkyl halides, acyl chlorides); reactions are performed in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding alcohols.

    Substitution: Substituted morpholine derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 5,5-dimethylmorpholine-3-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design and development.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 5,5-dimethylmorpholine-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl and dimethyl groups can influence the compound’s binding affinity and selectivity for its molecular targets. The exact pathways involved in its mechanism of action would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, lacking the tert-butyl and dimethyl groups.

    Tert-butyl morpholine-3-carboxylate: Similar structure but without the dimethyl groups.

    5,5-Dimethylmorpholine: Lacks the tert-butyl group but retains the dimethyl groups.

Uniqueness

Tert-butyl 5,5-dimethylmorpholine-3-carboxylate is unique due to the combination of the tert-butyl and dimethyl groups, which can enhance its steric and electronic properties

Properties

IUPAC Name

tert-butyl 5,5-dimethylmorpholine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)8-6-14-7-11(4,5)12-8/h8,12H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZQYBRNGRTCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC(N1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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